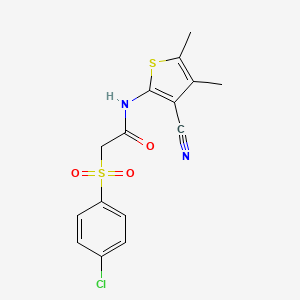

![molecular formula C26H24N2O4S2 B2545799 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1105214-97-8](/img/structure/B2545799.png)

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a sulfamoyl thiophene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfamoyl compounds and their synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfamoyl compounds involves multiple steps, including the formation of carboxamides and the introduction of the sulfamoyl group. For example, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides involves the reaction of quinoline derivatives with sulfamoyl chlorides to introduce the sulfamoyl group . Similarly, the synthesis of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides includes the reaction of phenyl 5-methyl-2-oxindole-1-carboxylate with 4-sulfamoylbenzoyl chloride . These methods could potentially be adapted for the synthesis of the compound by using the appropriate thiophene derivative and sulfamoyl chloride.

Molecular Structure Analysis

The molecular structure of sulfamoyl compounds is characterized by the presence of a sulfamoyl group attached to an aromatic system. The structure is confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

Sulfamoyl compounds can undergo various chemical reactions, including hydrolysis, decarboxylation, and acylation. For instance, the hydrolysis and decarboxylation of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates can lead to the formation of 4-arylsulfonyl-3-carboxamidothiophenes . However, acylation reactions can be challenging, as indicated by the unsuccessful attempt to acylate an aminothiophene under standard conditions . This suggests that the synthesis of the target compound may require careful optimization of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, such as the sulfamoyl and carboxamide groups, can affect these properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that sulfamoyl compounds have potential pharmacological properties, including anti-inflammatory activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization Techniques

Facile Synthesis Approach :The Gewald reaction, an organocatalyzed process conducted in aqueous conditions with triethylamine, demonstrates a method for synthesizing 2-amino-3-carboxamide derivatives of thiophene. This method offers an efficient, room-temperature synthesis, providing a potential pathway for creating derivatives of the compound (Abaee & Cheraghi, 2013).

Domino Reaction for Sulfenylation and Oxygenation :The KIO3-catalyzed domino reaction, utilizing enaminones and thiophenols, facilitates the synthesis of 3-sulfenylated chromones under metal-free conditions. This approach highlights a novel synthesis path that could be applied to the sulfenylation and oxygenation of thiophene derivatives (Zhong et al., 2017).

Direct Arylation Method :A palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 has been developed. This method provides a straightforward route to 5-arylated thiophene-3-sulfonic amides or esters, potentially applicable to the functionalization of the compound of interest (Bheeter, Bera, & Doucet, 2013).

Antimicrobial Activity of Derivatives :Thiazole derivatives and their synthesized fused derivatives, including thiophene components, have demonstrated antimicrobial activities against various bacterial and fungal isolates. This suggests the potential biomedical applications of thiophene-2-carboxamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Schiff Bases and Complexes :The synthesis of novel Schiff bases and their Cr(III) and Zn(II) complexes from thiophene-3-carboxylate derivatives has shown significant antibacterial activity. This underscores the compound's relevance in creating compounds with potential therapeutic applications (Altundas et al., 2010).

Carbonic Anhydrase Inhibitors :Aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII, featuring structural similarities to thiophene-2-carboxamide, highlight the compound's potential in designing inhibitors with specific isoenzyme affinities, offering insights into therapeutic applications (Supuran et al., 2013).

Photoinduced Electron Transfer Polymerization :The study of sulfur-containing carboxylic acids in photoinduced free-radical polymerizations opens up possibilities for using thiophene derivatives in polymer science, potentially leading to applications in electronics and materials science (Wrzyszczyński et al., 2000).

Zukünftige Richtungen

The future directions for the study and application of this compound and similar thiophene derivatives are vast. They are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Eigenschaften

IUPAC Name |

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)28(2)34(30,31)24-17-18-33-25(24)26(29)27-20-11-15-23(16-12-20)32-22-7-5-4-6-8-22/h4-18H,3H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJUONQOEUZAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

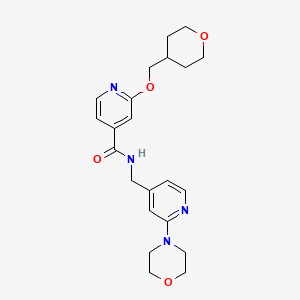

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

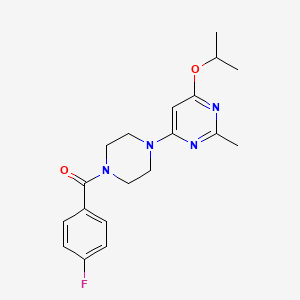

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

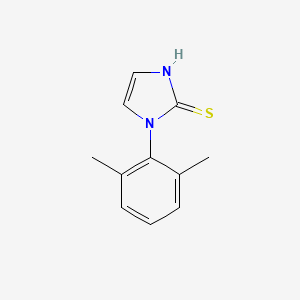

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)